REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C@@H:14]2[CH2:19][C:18](=O)[NH:17][CH2:16][C@H:15]2[CH2:21]CC(O)=O)=[CH:10][CH:9]=1.[O:26]1CCCC1>>[F:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH:15]2[CH2:21][OH:26])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[C@H]1[C@@H](CNC(C1)=O)CCC(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C
|
Type
|
CUSTOM
|
Details
|
quenched with 1 drop of water
|
Type
|
EXTRACTION
|
Details
|
Extraction with dichloromethane (35 ml)
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the dichloromethane phase
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1C(CNCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C@@H:14]2[CH2:19][C:18](=O)[NH:17][CH2:16][C@H:15]2[CH2:21]CC(O)=O)=[CH:10][CH:9]=1.[O:26]1CCCC1>>[F:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH:15]2[CH2:21][OH:26])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[C@H]1[C@@H](CNC(C1)=O)CCC(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C
|
Type
|
CUSTOM
|
Details
|
quenched with 1 drop of water
|
Type
|
EXTRACTION
|
Details
|
Extraction with dichloromethane (35 ml)
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the dichloromethane phase
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1C(CNCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C@@H:14]2[CH2:19][C:18](=O)[NH:17][CH2:16][C@H:15]2[CH2:21]CC(O)=O)=[CH:10][CH:9]=1.[O:26]1CCCC1>>[F:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH:15]2[CH2:21][OH:26])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[C@H]1[C@@H](CNC(C1)=O)CCC(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C
|
Type
|
CUSTOM
|
Details
|
quenched with 1 drop of water
|
Type
|
EXTRACTION
|
Details
|
Extraction with dichloromethane (35 ml)
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the dichloromethane phase
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1C(CNCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |